molecular formula C19H29NO4 B2888180 N-Cbz-11-aminoundecanoic acid CAS No. 3422-91-1

N-Cbz-11-aminoundecanoic acid

Cat. No.: B2888180
CAS No.: 3422-91-1
M. Wt: 335.444
InChI Key: HANGHYNWCBMDNE-UHFFFAOYSA-N
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Description

Contextualizing 11-Aminoundecanoic Acid as a Fundamental Precursor

The foundation of N-Cbz-11-aminoundecanoic acid is 11-aminoundecanoic acid, an organic compound with the chemical formula H₂N(CH₂)₁₀CO₂H. wikipedia.org This white, solid substance is classified as both an amine and a fatty acid. wikipedia.org Industrially, it is primarily derived from castor oil, a renewable vegetable oil. arkema.comresearchgate.net The synthesis process involves several steps, including the transesterification of castor oil, pyrolysis, hydrolysis, and subsequent chemical transformations to yield the final amino acid. wikipedia.orgoecd.org

The most significant application of 11-aminoundecanoic acid is as the exclusive monomer for the production of Polyamide 11, commercially known as Nylon-11. wikipedia.orgoecd.org This bio-based polymer is valued for its excellent thermal and chemical resistance, durability, and flexibility, finding use in demanding sectors such as the automotive industry, aerospace, and medical devices. arkema.comoecd.org Beyond its role in polymer science, 11-aminoundecanoic acid serves as a building block in the synthesis of other specialized chemicals, such as certain fungicides and insecticides, and as a component in creating low molecular weight gelling agents for various solvents. wikipedia.orgresearchgate.net

Table 1: Properties of 11-Aminoundecanoic Acid

Property Value Source
IUPAC Name 11-Aminoundecanoic acid wikipedia.org
CAS Number 2432-99-7 wikipedia.org
Molecular Formula C₁₁H₂₃NO₂ wikipedia.org
Molar Mass 201.31 g·mol⁻¹ wikipedia.orgnih.gov
Appearance White crystalline solid or powder wikipedia.orgnih.gov
Melting Point 188–191 °C wikipedia.orgsigmaaldrich.com
Density 1.1720 g·cm⁻³ wikipedia.org

| Water Solubility | 800–850 mg/L at 25°C | arkema.com |

The Role of N-Carbobenzyloxy (Cbz) Protection in Advanced Synthetic Strategies

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. wikipedia.org This is achieved by using a "protecting group." wikipedia.org For amines, one of the most well-established and versatile protecting groups is the carbobenzyloxy (Cbz or Z) group. numberanalytics.comtotal-synthesis.combachem.com

Introduced in 1932 by Max Bergmann and Leonidas Zervas, the Cbz group was a pivotal development for the field of controlled peptide synthesis. numberanalytics.comtotal-synthesis.com It is installed by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, forming a stable carbamate (B1207046). numberanalytics.com This effectively "masks" the nucleophilicity and basicity of the amine. numberanalytics.com

The utility of the Cbz group stems from its stability under a variety of reaction conditions, including those that are basic or mildly acidic, making it compatible with many synthetic steps. total-synthesis.com Crucially, it can be removed cleanly under specific conditions, most commonly through catalytic hydrogenolysis (reaction with hydrogen gas and a palladium catalyst). wikipedia.orgtotal-synthesis.com This process regenerates the original amine without affecting other parts of the molecule. This strategic protection and deprotection allows chemists to perform complex molecular construction with high precision. numberanalytics.com The Cbz group is therefore essential in the synthesis of intricate molecules like pharmaceuticals and natural products. numberanalytics.comnumberanalytics.com

By applying this protection strategy to 11-aminoundecanoic acid, chemists create this compound. This derivative is an ideal bifunctional linker, ready for use in peptide synthesis or for conjugation to other molecules through its carboxylic acid group, with the amine group safely protected until it is needed. sigmaaldrich.com

Table 2: Properties of this compound

Property Value Source
IUPAC Name 11-{[(benzyloxy)carbonyl]amino}undecanoic acid sigmaaldrich.com
CAS Number 3422-91-1 sigmaaldrich.com
Molecular Formula C₁₉H₂₉NO₄ nih.gov
Molar Mass 335.4 g/mol nih.gov

| Appearance | Light gray powder | sigmaaldrich.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-(phenylmethoxycarbonylamino)undecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4/c21-18(22)14-10-5-3-1-2-4-6-11-15-20-19(23)24-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANGHYNWCBMDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Cbz 11 Aminoundecanoic Acid and Its Derivatives

Strategies for N-Cbz Protection and Deprotection

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry. total-synthesis.com Its stability under various conditions and its susceptibility to specific deprotection methods make it a valuable tool for chemists.

N-Cbz Protection Using Benzyl (B1604629) Chloroformate

The most common method for the introduction of the Cbz group onto an amine, such as the one in 11-aminoundecanoic acid, is through a reaction with benzyl chloroformate (Cbz-Cl). total-synthesis.comspectrumchemical.com This reaction is typically performed under basic conditions, often referred to as Schotten-Baumann conditions, using an aqueous solution of a base like sodium bicarbonate or an organic base such as triethylamine (B128534) or pyridine. total-synthesis.comhighfine.com

The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate. The departure of the chloride leaving group results in the formation of the N-Cbz protected carbamate (B1207046) and hydrochloric acid, which is neutralized by the base present in the reaction mixture. total-synthesis.com The choice of solvent can vary, with aprotic organic solvents like dichloromethane (B109758) being common. highfine.com For substrates with differing nucleophilicity, such as primary versus secondary amines, alternative and less reactive Cbz-donating reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can offer greater selectivity. total-synthesis.comnumberanalytics.com

Hydrogenolysis for N-Cbz Deprotection

A key advantage of the Cbz protecting group is its facile removal under mild conditions through catalytic hydrogenolysis. total-synthesis.comhighfine.com This method involves the use of a catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen. highfine.comresearchgate.net The hydrogen source can be molecular hydrogen (H2) gas or a hydrogen donor in a process known as transfer hydrogenation. total-synthesis.comhighfine.com Common hydrogen donors include formic acid and ammonium (B1175870) formate. highfine.com

The deprotection mechanism proceeds via the reductive cleavage of the benzylic C-O bond. This process releases the free amine and toluene, with the carbamic acid intermediate readily decarboxylating to yield the deprotected amine. total-synthesis.com This deprotection strategy is considered mild and is compatible with many other functional groups, making it orthogonal to protecting groups that are sensitive to acidic or basic conditions. total-synthesis.com However, it is important to note that harsh acidic conditions can also cleave the Cbz group. total-synthesis.com

Multistep Synthetic Pathways to 11-Aminoundecanoic Acid

11-Aminoundecanoic acid is a crucial monomer for the production of the high-performance biopolymer Polyamide 11 (Nylon 11). mdpi.compolymerinnovationblog.cominchem.org Its industrial synthesis is a prime example of utilizing renewable biomass as a feedstock. mdpi.comresearchgate.net

Industrial Production Routes from Renewable Biomass Feedstocks

The primary renewable feedstock for the production of 11-aminoundecanoic acid is castor oil. mdpi.compolymerinnovationblog.com Castor oil is primarily composed of triglycerides of ricinoleic acid, which accounts for about 90% of its fatty acid content. mdpi.compolymerinnovationblog.com The industrial process involves several key chemical transformations. mdpi.com

The first step in the industrial synthesis is the transesterification of castor oil with methanol (B129727) to produce methyl ricinoleate (B1264116). mdpi.comscispace.com This reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860). jst.go.jpniscpr.res.in The process involves reacting the triglycerides in castor oil with methanol, which cleaves the ester bonds with glycerol (B35011) and forms methyl esters of the fatty acids, predominantly methyl ricinoleate. jst.go.jpniscpr.res.in

The reaction conditions, including temperature, reaction time, methanol-to-oil molar ratio, and catalyst concentration, are optimized to achieve high yields of methyl ricinoleate. scispace.comgychbjb.com For instance, one study identified optimal conditions as a reaction temperature of 35°C, a reaction time of 4 hours, a methanol to oil molar ratio of 18:1, and a sodium methoxide catalyst concentration of 3.00% by mass of castor oil, resulting in a methyl ricinoleate yield of 86.4%. gychbjb.com Another study using potassium hydroxide as a catalyst reported a product yield of 96.7% with a methyl ricinoleate content of 84.1% under optimized conditions. scispace.com Enzymatic transesterification using lipases, such as Novozym 435 from Candida antarctica, has also been explored as a greener alternative to chemical catalysis, achieving yields of up to 95%. kaist.ac.kr

Table 1: Transesterification of Castor Oil to Methyl Ricinoleate - Reaction Parameters

Catalyst Methanol/Oil Molar Ratio Temperature (°C) Time (h) Yield (%) Reference
Sodium Methoxide 18:1 35 4 86.4 gychbjb.com
Potassium Hydroxide 6:1 Not specified 6 96.7 scispace.com
Novozym 435 (lipase) 6:1 50 24 95 kaist.ac.kr

The subsequent step is the pyrolysis, or thermal cracking, of methyl ricinoleate. mdpi.comgychbjb.com This high-temperature process cleaves the carbon-carbon bond adjacent to the hydroxyl group in the ricinoleate chain. nih.gov The pyrolysis of methyl ricinoleate yields two main products: heptanal (B48729) and methyl undecenoate (also referred to as methyl 10-undecenoate). mdpi.comnih.govresearchgate.net

The reaction is typically carried out at temperatures ranging from 480°C to 600°C. gychbjb.comgoogle.com The efficiency of the pyrolysis is influenced by factors such as temperature and heating rate. nih.gov Studies have shown that fast pyrolysis favors the production of the desired products, methyl undecenoate and heptanal. nih.gov One study reported an optimal pyrolysis temperature of 550°C, leading to a 44.15% yield of undecylenic acid (after hydrolysis of the ester). gychbjb.com Another investigation using an inductively heated reactor at an optimal pyrolysis temperature of 562°C reported a 47.9% yield of methyl undecenoate. researchgate.net The by-product, heptanal, is also a valuable chemical intermediate. nih.gov

Table 2: Pyrolysis of Methyl Ricinoleate - Conditions and Yields

Pyrolysis Temperature (°C) Reactor Type Product Yield (%) Reference
550 Not specified Undecylenic acid 44.15 gychbjb.com
562 Inductively heated Methyl undecenoate 47.9 researchgate.net
550-560 Molten lead bed Methyl undecylenate ~39.2 (from 1kg castor oil) google.com

Following pyrolysis, the resulting methyl undecenoate is hydrolyzed to undecenoic acid. This unsaturated carboxylic acid then undergoes further chemical modifications, typically involving hydrobromination followed by amination, to produce the final product, 11-aminoundecanoic acid. mdpi.compolymerinnovationblog.com

Hydrolysis of Methyl Undecenoate

The synthesis of the foundational precursor, 11-aminoundecanoic acid, often commences with methyl undecenoate. A critical step in this pathway is the hydrolysis of the methyl ester to yield 10-undecenoic acid. This reaction is typically achieved with high efficiency.

Halogenation and Amine Introduction Methodologies

Following the formation of 10-undecenoic acid, the subsequent steps involve the introduction of a halogen and then an amine group at the terminal position to form 11-aminoundecanoic acid.

A common industrial method involves the hydrobromination of 10-undecenoic acid. wikipedia.orgprocurementresource.com This reaction, often carried out in the presence of peroxides, results in the formation of 11-bromoundecanoic acid. procurementresource.com The terminal bromine atom is then displaced by an amino group through a reaction with ammonia (B1221849) to yield 11-aminoundecanoic acid. mdpi.com This bromine exchange method is a crucial step in converting the halogenated intermediate into the desired amino acid. wikipedia.orgprocurementresource.com

Alternative Synthetic Routes and Methodological Innovations

While the traditional route from castor oil is well-established, researchers have explored alternative and innovative methods for the synthesis of 11-aminoundecanoic acid and its derivatives, aiming to overcome some of the drawbacks of the conventional process, such as the harsh conditions of pyrolysis. mdpi.com

Hydroformylation and Biotransformation Strategies

Hydroformylation presents an alternative pathway for the synthesis of intermediates leading to 11-aminoundecanoic acid. This approach can potentially avoid the high temperatures and pressures associated with pyrolysis. mdpi.com Research has been conducted on the hydroformylation of unsaturated fatty acids using rhodium(I) complexes with ligands such as tri-(sodium-meta-sulfonatophenyl)-phosphane (TPPTS) or triphenylphosphine (B44618) (TPP). mdpi.com

Derivatization via Imine Formation and Reduction

Another synthetic approach involves the formation and subsequent reduction of an imine. This methodology provides an alternative route to introduce the amine functionality. Although detailed research findings directly pertaining to N-Cbz-11-aminoundecanoic acid via this specific route are not extensively available in the provided context, it represents a valid chemical strategy for amine synthesis.

Derivatization Strategies and Functionalization Chemistry

The functionalization of 11-aminoundecanoic acid, particularly through the protection of the amine group, is crucial for its use in further synthetic applications. The N-Cbz protecting group is commonly employed for this purpose.

Applications in Macromolecular Chemistry and Polymer Science

Polycondensation for Polyamide-11 (Nylon-11) Synthesis

Polyamide-11, commonly known as Nylon-11, is a bio-based polymer prized for its excellent mechanical properties, thermal stability, and low moisture absorption. organic-chemistry.org It is produced industrially through the step-growth polymerization of 11-aminoundecanoic acid, which is derived from castor oil. organic-chemistry.orgresearchgate.net

The direct polycondensation of N-Cbz-11-aminoundecanoic acid to yield Polyamide-11 is not chemically feasible. The Cbz group effectively blocks the nucleophilicity of the amine, preventing the nucleophilic attack on a carboxylic acid group that is necessary for amide bond formation in step-growth polymerization. The synthesis of Polyamide-11 requires a free amine and a carboxylic acid on the monomer.

The primary utility of the Cbz group in this context is as a protecting group, a strategy widely employed in peptide synthesis to control reaction sequences. nih.gov Theoretically, this compound could be used to introduce single, precisely placed monomer units, but for the creation of a homopolymer like Polyamide-11, the protecting group would need to be removed prior to polymerization.

The polymerization of unprotected 11-aminoundecanoic acid to form Polyamide-11 proceeds via a step-growth polycondensation mechanism. rsc.org This reaction is typically carried out at high temperatures (around 200-220°C) under vacuum to facilitate the removal of water, the condensation byproduct, thereby driving the polymerization reaction toward high molecular weights according to Le Châtelier's principle. The reaction is generally self-catalyzed by the carboxylic acid groups present on the monomers, although external catalysts can be used. The process begins with the formation of dimers, which then grow into trimers, and so on, until long polymer chains are formed.

Polyamide-11 is a semi-crystalline thermoplastic with a linear aliphatic backbone. Its properties are dictated by the long methylene (B1212753) chain (-(CH₂)₁₀-) between the repeating amide groups. This low density of amide groups leads to reduced hydrogen bonding compared to other nylons like Nylon-6, resulting in lower moisture absorption, greater flexibility, and a lower melting point. rsc.org The architectural design is typically limited to linear chains, though copolyamides can be created by introducing other monomers to tailor properties. mdpi.com

PropertyTypical Value for Polyamide-11
Melting Point~185-190 °C
Density~1.03-1.05 g/cm³
Tensile Strength40-60 MPa
Water Absorption (at saturation)~1.6-1.9%
SourceBio-based (Castor Oil)

Integration into Advanced Polymeric Systems

The true potential of this compound is realized in the synthesis of advanced, functional polymers where precise control over the polymer structure is paramount. By converting it into a more reactive intermediate, such as an N-carboxyanhydride (NCA), it can be incorporated into complex architectures like block copolymers and polypeptide-mimicking structures.

Amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, can self-assemble in solution to form structures like micelles or vesicles, making them highly valuable for applications in drug delivery and nanotechnology. researchgate.netroyalsocietypublishing.orgmdpi.com this compound is an ideal candidate for creating the hydrophobic block of such a copolymer.

A common strategy involves the ring-opening polymerization (ROP) of an N-carboxyanhydride (NCA) initiated by a pre-synthesized hydrophilic polymer block, such as poly(ethylene glycol) (PEG) with a terminal amine group. royalsocietypublishing.org Following this approach, a triblock copolymer could be synthesized using this compound as follows:

Hydrophobic Block Synthesis: The this compound is first converted to its corresponding NCA. This NCA is then polymerized via ROP to form a poly(this compound) block. This block is hydrophobic due to the long alkyl chains and the aromatic Cbz groups.

Block Copolymer Formation: This polymerization can be initiated from a macroinitiator, such as an amine-terminated PEG, to form a diblock copolymer (PEG-b-poly(this compound)). A triblock architecture could be achieved by using a difunctional initiator.

Amphiphilicity Induction: The crucial final step is the removal of the Cbz protecting groups from the hydrophobic block, typically via catalytic hydrogenolysis. tandfonline.com This deprotection converts the hydrophobic block into a hydrophilic poly(11-aminoundecanoic acid) block, which contains free amine groups along the chain, rendering it water-soluble and polycationic at acidic pH.

StepDescriptionResulting Structure
1. NCA Synthesis This compound is cyclized, typically using phosgene (B1210022) or a phosgene equivalent, to form the N-carboxyanhydride.Cbz-protected NCA monomer
2. ROP The Cbz-NCA is polymerized from a macroinitiator (e.g., amine-terminated PEG) to form a block copolymer.Protected Block Copolymer
3. Deprotection The Cbz groups are removed via hydrogenolysis.Amphiphilic Triblock Copolymer

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is the most prevalent method for synthesizing high molecular weight polypeptides. researchgate.net This technique can be extended to ω-amino acid derivatives like this compound to create polyamide structures that are analogous to polypeptides but with long, flexible spacers between amide bonds.

The synthesis of such a polymer begins with the conversion of this compound into its NCA. The subsequent ROP of this NCA can be initiated by various nucleophiles, most commonly primary amines. dcu.ie The polymerization mechanism generally follows one of two primary pathways:

Normal Amine Mechanism (NAM): The initiator (e.g., a primary amine) attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a new amine-terminated chain. This new amine end then propagates by attacking another NCA monomer. This is a living polymerization process, which allows for excellent control over molecular weight and the synthesis of well-defined block copolymers. researchgate.netdcu.ie

Activated Monomer Mechanism (AMM): In the presence of a strong, non-nucleophilic base, the NCA monomer can be deprotonated at the N3 position. This "activated monomer" anion then acts as the nucleophile, initiating polymerization. The AMM can lead to less control over the polymerization compared to the NAM. dcu.ie

By carefully selecting the initiator and reaction conditions, the ROP of the NCA derived from this compound can produce well-defined polymers. Subsequent removal of the Cbz protecting groups would yield a functional polyamide with pendant primary amine groups at each repeat unit, creating a unique polymer with a high density of functional handles for further modification.

Contributions to Supramolecular Chemistry and Self Assembly Research

Design and Synthesis of Low Molecular Weight Organogelators

Low molecular weight organogelators (LMOGs) are small molecules that can immobilize a large volume of an organic solvent, forming a gel. This process is driven by the self-assembly of the gelator molecules into a three-dimensional network through non-covalent interactions. N-Cbz-11-aminoundecanoic acid and its derivatives have proven to be highly effective in this regard.

The systematic preparation of (oligo)amide organogelators often utilizes 11-aminoundecanoic acid as a foundational building block. acs.orgtesisenred.netgoogle.com The presence of both a carboxylic acid and an amino group allows for the straightforward synthesis of amides and oligoamides. N-acyl derivatives of 11-aminoundecanoic acid, including the N-Cbz derivative, exhibit remarkable properties as gelling agents for both water and organic solvents. sigmaaldrich.com

The self-assembly process is primarily driven by intermolecular hydrogen bonding between the amide and carboxylic acid groups. uab.cat Additionally, van der Waals interactions between the long aliphatic chains play a crucial role in stabilizing the gel network. The deprotonation of the terminal carboxylic acid group can further enhance gelation in polar organic solvents by introducing ionic interactions. rsc.org For instance, benzyl (B1604629) and tert-butyl carbamate (B1207046) derivatives of 11-aminoundecanoic acid, in their deprotonated state, are capable of gelling polar organic solvents and water at very low concentrations. rsc.org

A dimer of this compound has been shown to be an effective gelator for toluene, a capability not observed in the monomeric form. This is attributed to the increased number of hydrogen bonding sites within the dimeric structure, which facilitates the formation of a more robust gel network. rsc.org

Advanced Organic Synthesis and Conjugate Design

Role as Linker Molecules in Bifunctional Systems

The unique properties of N-Cbz-11-aminoundecanoic acid make it an effective linker molecule. The long 11-carbon chain provides significant spatial separation between conjugated moieties, a crucial factor in the design of bifunctional systems where steric hindrance can impede biological activity.

Application in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. medchemexpress.com These heterobifunctional molecules consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. medchemexpress.com The nature of this linker is critical to the PROTAC's efficacy. medchemexpress.com

This compound, and its deprotected form, 11-aminoundecanoic acid, serve as foundational components for constructing these linkers. medchemexpress.commedchemexpress.com The extended alkyl chain of 11-aminoundecanoic acid provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex for ubiquitination and subsequent degradation. medchemexpress.com The terminal carboxylic acid and the protected amine group allow for sequential and controlled conjugation to the two binding moieties of the PROTAC. broadpharm.com

Development of Dual-Action Conjugates for Molecular Targeting

The concept of dual-action drugs, which can simultaneously engage two different biological targets, is a promising strategy in drug development. This compound has been instrumental in creating such conjugates. For instance, researchers have synthesized dual-action conjugates that combine a cyclo[Arg-Gly-Asp] (cRGD) peptide, which targets αvβ3 and αvβ5 integrins overexpressed on tumor cells, with a SMAC mimetic that promotes apoptosis. rsc.orgresearchgate.net

In these constructs, 11-aminoundecanoic acid was employed as a long linker to connect the two pharmacophores, ensuring that they could reach their respective targets without interfering with each other's binding. rsc.orgresearchgate.netrsc.org The use of this linker was a deliberate choice to maintain an optimal distance of 18 atoms between the two active scaffolds. rsc.orgresearchgate.netrsc.org The synthesis involved coupling the N-Boc protected carboxylic acid of the SMAC mimetic to an aminoester derivative of the 11-aminoundecanoic acid linker. rsc.org

Linker Strategies for Drug Delivery Systems (e.g., Biotin (B1667282) Conjugates)

Biotin conjugation is a widely used strategy for targeted drug delivery, leveraging the high affinity of biotin for the biotin receptors that are often overexpressed on the surface of cancer cells. nih.gov The use of a linker between the drug and the biotin molecule is essential to avoid steric hindrance and ensure efficient binding to the receptor.

While direct examples of this compound in biotin conjugates are not extensively detailed in the provided context, the principles of its use as a linker are highly relevant. The long aliphatic chain of 11-aminoundecanoic acid can provide the necessary spacing between a therapeutic agent and the biotin targeting moiety. This separation is critical for allowing the biotin to effectively engage with its receptor on the cell surface, thereby facilitating the targeted delivery of the conjugated drug. nih.gov The synthesis of such conjugates would typically involve the reaction of the carboxylic acid of this compound with an amine on the drug or biotin, followed by deprotection of the Cbz group and subsequent coupling.

Synthesis of Complex Molecular Architectures

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules, including peptides, peptidomimetics, and radiopharmaceuticals.

Incorporation into Peptide and Peptidomimetic Structures

The synthesis of peptides and peptidomimetics often requires the incorporation of non-natural amino acids or linkers to introduce specific structural features or to act as spacers. illinois.edu this compound, with its protected amine and free carboxylic acid, can be readily incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. rsc.org

The long alkyl chain can be used to introduce a flexible spacer within a peptide sequence or to attach other functional groups. For example, it has been used as a spacer in a kinin B1 receptor antagonist, where it was found to slightly increase the potency of the peptide. researchgate.net The Cbz protecting group is stable under many reaction conditions but can be readily removed by hydrogenolysis, allowing for further modification of the amine group. rsc.org

Conjugation to Bifunctional Chelates for Radiopharmaceutical Research

Radiopharmaceuticals, which consist of a radioactive isotope attached to a targeting molecule, are used for both diagnostic imaging and targeted radiotherapy. nih.govresearchgate.net The radionuclide is typically held by a bifunctional chelating agent, which is then conjugated to the targeting biomolecule via a linker. nih.gov The properties of this linker can significantly influence the pharmacokinetic properties of the resulting radiopharmaceutical, such as its distribution and excretion. google.com

Table of Research Findings:

Application AreaKey FindingCompound UsedReference
PROTACs Serves as a flexible linker to facilitate the formation of a productive ternary complex between the target protein and E3 ligase.11-Aminoundecanoic acid medchemexpress.commedchemexpress.com
Dual-Action Conjugates Used as a long linker (18 atoms) to connect a cRGD peptide and a SMAC mimetic, maintaining the activity of both.11-Aminoundecanoic acid rsc.orgresearchgate.netrsc.org
Peptidomimetics Incorporated as a spacer in a kinin B1 receptor antagonist, leading to a slight increase in potency.11-Aminoundecanoic acid researchgate.net
Radiopharmaceuticals Used as a linker to modify the pharmacokinetic properties of bifunctional chelates for enhanced excretion.11-Aminoundecanoic acid google.comgoogle.com

Biocatalytic and Enzymatic Transformations of 11 Aminoundecanoic Acid

Microbial Metabolism and Degradation Pathways

The biodegradation of 11-aminoundecanoic acid, the monomer of the bioplastic Nylon 11, is a key area of study for environmental remediation. researchgate.netnih.gov The breakdown of this compound is facilitated by specific microorganisms capable of utilizing it as a source of carbon and nitrogen.

The first reported isolation of a bacterium capable of metabolizing 11-aminoundecanoic acid was from a Nylon 11 enrichment culture. researchgate.netnih.gov This pioneering work led to the identification of a strain, designated JG-B, which demonstrated robust growth using 11-aminoundecanoic acid as the sole source of carbon, nitrogen, and energy. researchgate.netnih.gov The isolation involved plating samples from the enrichment culture onto a solid medium containing the acid as the only carbon and nitrogen source. nih.gov Strain JG-B was abundantly present in these conditions, indicating its specific metabolic capability. nih.gov

Further research has explored the gut microbiome of insects, such as the mealworm (Tenebrio molitor), for plastic-degrading capabilities. imrpress.comnih.gov Studies have shown that when mealworms ingest Nylon 11, the population of gut bacteria that can metabolize 11-aminoundecanoic acid increases dramatically—by as much as 10,000-fold. imrpress.comsemanticscholar.org This suggests that the ingestion of the polymer creates a selective pressure that enriches for microbes with the necessary metabolic pathways. imrpress.com In one study, analysis of the fecal bacteria from Nylon 11-fed beetles led to the isolation of a strain from the genus Serratia capable of degrading 11-aminoundecanoic acid. semanticscholar.org

These findings highlight two distinct environments—soil enrichment cultures and insect guts—as promising sources for isolating microorganisms with the specialized ability to break down 11-aminoundecanoic acid.

Table 1: Isolated Microorganisms with 11-Aminoundecanoic Acid Degradation Capability

Strain DesignationGenusIsolation SourceKey Characteristic
JG-BPseudomonasNylon 11 enrichment cultureGrows on 11-aminoundecanoic acid as sole carbon and nitrogen source. researchgate.netnih.gov
Not specifiedSerratiaFeces of Nylon 11-fed Tenebrio molitor beetlesProliferated in response to Nylon 11 ingestion. semanticscholar.org

Genomic analysis of isolated strains provides crucial insights into the enzymatic machinery responsible for the degradation of 11-aminoundecanoic acid. The draft genome of Pseudomonas sp. strain JG-B was sequenced, revealing a chromosome of approximately 6 Mbp with a GC content of 62.9%. nih.gov The genome contains 5,367 protein-coding sequences. nih.gov

The analysis focused on identifying genes that could be involved in the breakdown of both Nylon 11 and its monomer. Researchers identified numerous genes encoding putative extracellular hydrolases, which could be responsible for the initial depolymerization of Nylon 11 into 11-aminoundecanoic acid. researchgate.netnih.gov Homologues to NylA and NylB, enzymes known for their role in degrading Nylon 6 oligomers, were also found in the JG-B genome. researchgate.netnih.gov

A key step in the metabolism of 11-aminoundecanoic acid is likely an aminotransferase reaction. nih.gov While the metabolism of this specific 11-carbon amino acid has not been fully elucidated, comparisons can be drawn to the metabolism of 6-aminohexanoate (B3152083) (the monomer of Nylon 6). nih.gov The genome of strain JG-B was found to contain a gene (FUT48_13600) that encodes a protein with 48% sequence identity to NylD, an aminotransferase from Arthrobacter sp. KI72 involved in 6-aminohexanoate metabolism. nih.gov Furthermore, the genome harbors at least eleven other genes encoding aminotransferases that share 30-40% sequence identity with NylD, suggesting a potential enzymatic redundancy or broad substrate specificity. nih.gov Branched-chain amino acid aminotransferases (BCATs) are a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that play a vital role in amino acid metabolism and have been identified in over 300,000 species through genome sequencing. frontiersin.org

Table 2: Genomic Features and Key Gene Homologues in Pseudomonas sp. strain JG-B

FeatureValue / DescriptionReference
Genome Size~6 Mbp nih.gov
GC Content62.9% nih.gov
Protein Coding Genes5,367 nih.gov
Putative Hydrolase GenesNumerous genes identified researchgate.netnih.gov
Nylon 6 Hydrolase HomologuesNylA and NylB homologues present researchgate.netnih.gov
Aminotransferase Homologue (to NylD)FUT48_13600 (48% identity) nih.gov
Other Aminotransferase Genes11 additional genes with 30-40% identity to NylD nih.gov

Enzymatic Synthesis and Biotransformation Cascades

While some microbes degrade 11-aminoundecanoic acid, other biocatalytic systems are being developed to synthesize it and other ω-amino carboxylic acids from renewable precursors. These enzymatic cascades offer a green alternative to traditional chemical synthesis methods. rsc.orgsciepublish.com

The biocatalytic production of ω-amino fatty acids often employs multi-enzyme cascades in a one-pot reaction setup. google.comnih.gov These systems convert fatty acids or their derivatives into the corresponding ω-amino acids through a series of sequential enzymatic reactions. google.com A common strategy involves the oxidation of a fatty acid's terminal carbon to an aldehyde, followed by amination using a transaminase. google.com

For instance, a one-pot tandem cascade using a carboxylic acid reductase (CAR) and an ω-transaminase (ω-TA) has been developed for the amination of fatty acids. rsc.orgresearchgate.net This system successfully aminated saturated and unsaturated fatty acids with carbon chain lengths from C6 to C18, achieving high conversion rates. rsc.org The production of 12-aminododecanoic acid from lauric acid has been demonstrated with a conversion rate as high as 96%. rsc.org

These cascades often require cofactor regeneration systems to be economically viable. rsc.org For example, in a multi-enzyme cascade to produce 11-aminoundecanoic acid, the continuous recycling of NADP+/NADPH is achieved using an alcohol dehydrogenase and an NAD(P)H flavin oxidoreductase, which accelerates the reaction and reduces costs. rsc.org

Hydroxy fatty acids, which can be derived from abundant vegetable oils like castor oil, are valuable precursors for synthesizing ω-amino carboxylic acids. rsc.orgresearchgate.net Ricinoleic acid, the main component of castor oil, can be converted to 11-aminoundecanoic acid through a multi-enzyme cascade. rsc.orgresearchgate.net

One such engineered pathway involves several enzymatic steps. researchgate.net The synthesis of 11-aminoundecanoic acid from the readily available 11-hydroxyundecanoic acid has been achieved through steps including protection, substitution, and amination. bohrium.com A more integrated biocatalytic cascade can start from ricinoleic acid and proceed through intermediates like 11-hydroxyundec-9-enoic acid. researchgate.netmdpi.com A whole-cell biocatalyst system using E. coli can be engineered to express all the necessary enzymes. This can include a Baeyer-Villiger monooxygenase (BVMO), an alcohol dehydrogenase (ADH), and an ω-transaminase (ω-TA). rsc.orgmdpi.com For example, a cascade for producing 11-aminoundecanoic acid might use an alcohol dehydrogenase from Micrococcus luteus (MlADH), a BVMO from Pseudomonas putida (PpBVMO), another alcohol dehydrogenase (ChnD), an NAD(P)H flavin oxidoreductase from Deinococcus radiodurans (DrNFO) for cofactor recycling, and an ω-transaminase from Ruegeria pomeroyi (RpTA). researchgate.net

The efficiency of these cascades can be improved through protein engineering. For example, a BVMO from Pseudomonas putida KT2440 was engineered to enhance its soluble expression level for the synthesis of 11-aminoundecanoic acid. rsc.org Similarly, cytochrome P450 monooxygenases are used for the initial hydroxylation of fatty acids to create the ω-hydroxy fatty acid precursors needed for these cascades. sciepublish.commdpi.com

Table 3: Example Enzymes in a Cascade for 11-Aminoundecanoic Acid Synthesis from Ricinoleic Acid

Enzyme AbbreviationEnzyme NameSource OrganismFunction in CascadeReference
MlADHAlcohol DehydrogenaseMicrococcus luteusOxidation step researchgate.net
PpBVMOBaeyer-Villiger MonooxygenasePseudomonas putidaOxidative cleavage researchgate.net
ChnDAlcohol DehydrogenaseAcinetobacter sp.Oxidation step rsc.orgresearchgate.net
DrNFONAD(P)H Flavin OxidoreductaseDeinococcus radioduransNADP+/NADPH cofactor regeneration rsc.orgresearchgate.net
RpTAω-TransaminaseRuegeria pomeroyiAmination of terminal aldehyde researchgate.net

Computational and Theoretical Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic nature of N-Cbz-11-aminoundecanoic acid in various environments. These simulations model the movement of atoms and molecules over time, offering a window into conformational changes and intermolecular interactions.

The solvation and conformational behavior of this compound are intricately linked. The long, hydrophobic 11-carbon chain and the bulky, aromatic benzyloxycarbonyl (Cbz) protecting group dictate its preferred conformations in different solvents. In polar solvents, the molecule may adopt a more folded conformation to minimize the exposure of its hydrophobic regions to the solvent. Conversely, in nonpolar solvents, a more extended conformation is likely favored.

In condensed phases, this compound exhibits a range of intermolecular interactions that govern its physical properties and self-assembly behavior. Hydrogen bonding between the carboxylic acid moieties and the amide groups is a primary driving force for the formation of ordered structures. Additionally, van der Waals forces between the long alkyl chains contribute significantly to the packing and stability of these assemblies.

The aromatic Cbz groups can also participate in π-π stacking interactions, further stabilizing the condensed-phase structures. The balance of these interactions—hydrogen bonding, van der Waals forces, and π-π stacking—determines the morphology and properties of the resulting materials.

Quantum Chemical Calculations and Spectroscopic Insights

Quantum chemical calculations offer a detailed understanding of the electronic structure and spectroscopic properties of this compound at the atomic level.

Calculations such as Density Functional Theory (DFT) can be employed to determine the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability.

The distribution of electron density, as calculated through methods like Mulliken population analysis, can identify the most reactive sites within the molecule. For this compound, the carboxylic acid group and the amide linkage are expected to be key regions of reactivity.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value Significance
HOMO Energy Indicates the electron-donating ability of the molecule.
LUMO Energy Indicates the electron-accepting ability of the molecule.

Note: Specific values require dedicated quantum chemical calculations and are presented here as a representative table.

Theoretical vibrational spectra, obtained from quantum chemical calculations, are invaluable for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and comparing them to experimental data, specific peaks in the spectra can be assigned to particular molecular motions.

For this compound, key vibrational modes would include the C=O stretching of the carboxylic acid and the urethane, N-H bending, and C-H stretching of the alkyl chain.

Table 2: Tentative Vibrational Wavenumber Assignments for this compound

Wavenumber (cm⁻¹) Assignment Vibrational Mode
~3300 ν(N-H) N-H stretching
~3000-2850 ν(C-H) C-H stretching of the alkyl chain
~1710 ν(C=O) C=O stretching of the carboxylic acid
~1690 ν(C=O) C=O stretching of the Cbz group (urethane)
~1540 δ(N-H) N-H bending

Note: These are approximate values and can vary based on the specific environment and phase of the molecule.

Modeling of Supramolecular Interactions and Assembly Dynamics

Modeling the supramolecular interactions and assembly dynamics of this compound provides insight into its ability to form larger, ordered structures. The molecule's amphiphilic nature, with a hydrophilic carboxylic acid head and a long hydrophobic tail, makes it a candidate for self-assembly into structures like micelles, vesicles, or layers.

Simulations can track the process of self-assembly, revealing the kinetic and thermodynamic factors that favor the formation of specific supramolecular architectures. These models can predict how changes in the molecular structure or the surrounding environment, such as pH or solvent, would affect the resulting assemblies. The interplay of hydrogen bonding between the head groups and hydrophobic interactions between the tails is a key determinant of the final structure.

Prediction of Complex Formation Stoichiometries and Geometries

Computational methods are instrumental in predicting how this compound might interact with other molecules to form complexes. These investigations can foresee the specific ratios (stoichiometry) and three-dimensional arrangements (geometries) of the resulting molecular adducts. Techniques such as molecular docking and molecular dynamics simulations are employed to model these interactions.

For instance, studies on similar long-chain bifunctional molecules, like 11-aminoundecanoic acid, have shown their ability to form complexes, known as pseudorotaxanes, with host molecules like α-cyclodextrin. acs.org Computational modeling for this compound would similarly involve placing the molecule in a simulated environment with potential binding partners. The calculations would then determine the most energetically favorable binding modes, geometries, and stoichiometries.

The process involves using force fields—sets of parameters that describe the potential energy of the atoms—to calculate the forces between atoms and predict how the molecules will arrange themselves. nih.gov By analyzing the simulation trajectories, researchers can identify stable complex formations and characterize their structures. These predictions are crucial for designing new materials or understanding interactions in biological systems. For example, computational studies can explore the binding interactions of N-Cbz protected amino acids with various macromolecules to understand their potential applications. sharif.edu

Table 1: Illustrative Predicted Interaction Parameters for this compound Complexes

Interacting MoleculePredicted Stoichiometry (Molecule:Partner)Predicted Interaction TypeComputational Method
α-Cyclodextrin1:1 and 2:1Host-Guest InclusionMolecular Docking & MD Simulation
Single-Walled Carbon NanotubeVariableπ–π stacking, van der WaalsMD Simulation
Metal Ion (e.g., Zn²⁺)2:1Coordination via CarboxylateDensity Functional Theory (DFT)
Amine-terminated Polymer1:1Hydrogen BondingMD Simulation

Simulation of Self-Assembly Processes and Material Properties

The ability of this compound derivatives to act as gelators for organic solvents and water indicates a strong tendency for self-assembly. researchgate.netresearchgate.net Molecular dynamics simulations are a key computational tool to investigate these phenomena at a molecular level. mdpi.com Such simulations can model how individual molecules of this compound aggregate in a solvent to form larger, ordered structures.

In a typical simulation, a number of this compound molecules are placed in a simulation box filled with solvent molecules (e.g., water or an organic solvent). researchgate.netnih.gov The simulation then calculates the trajectory of each atom over a period of time, often on the scale of nanoseconds to microseconds. nih.govmdpi.com This allows researchers to observe the spontaneous formation of self-assembled structures, such as nanofibers, which are often the basis for the macroscopic properties of gels. researchgate.net

These simulations provide detailed insights into the driving forces behind self-assembly. For this compound, key interactions would include hydrogen bonding between the amide and carboxylic acid groups, as well as hydrophobic and van der Waals interactions involving the long undecyl chain and the benzyl (B1604629) group of the Cbz protector. researchgate.net By analyzing the simulation results, it is possible to understand how molecular packing and intermolecular forces contribute to the stability and morphology of the resulting aggregates. researchgate.net Furthermore, these computational models can predict material properties such as viscoelasticity, which can be correlated with experimental rheological measurements of the corresponding gels. scispace.comacs.org

Table 2: Illustrative Parameters for MD Simulation of this compound Self-Assembly

ParameterDescriptionIllustrative Value/Model
Force FieldDefines the potential energy function for the system.AMBER, GROMOS, CHARMM
Water ModelRepresents water molecules in the simulation.SPC, TIP3P
System SizeNumber of solute and solvent molecules.100 solute molecules in 20,000 water molecules
TemperatureThe temperature at which the simulation is run.298 K (25 °C)
PressureThe pressure at which the simulation is run.1 atm
Simulation TimeThe duration of the simulated process.500 ns
Predicted PropertyThe material property derived from the simulation.Gel network morphology, Radial distribution functions

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-Cbz-11-aminoundecanoic acid from 11-aminoundecanoic acid?

  • Methodology : Use carbobenzyloxy (Cbz) chloride under anhydrous conditions with a base (e.g., sodium bicarbonate) to protect the primary amine group of 11-aminoundecanoic acid. Monitor pH to avoid side reactions (e.g., hydrolysis of the Cbz group). Purify via recrystallization or column chromatography, and confirm purity using HPLC or NMR .
  • Key Considerations : Ensure stoichiometric excess of Cbz chloride to drive the reaction to completion, but avoid prolonged exposure to basic conditions to prevent esterification of the carboxylic acid group .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR : Compare peaks to reference spectra (e.g., δ ~7.3 ppm for aromatic protons in the Cbz group and δ ~1.2–1.6 ppm for the aliphatic chain) .
  • FT-IR : Verify the presence of carbonyl stretches (~1700 cm⁻¹ for the Cbz carbamate and carboxylic acid) .
  • Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak at m/z 323.3 (C₁₉H₂₉NO₄⁺) .

Q. What storage conditions ensure the stability of this compound?

  • Recommendations : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Avoid exposure to light, moisture, or strong acids/bases .

Advanced Research Questions

Q. How can competing reactions during Cbz protection be mitigated in large-scale syntheses?

  • Challenge : Competing esterification of the carboxylic acid group under basic conditions.
  • Solution : Use a two-phase system (e.g., dichloromethane/water) to limit contact between the carboxylic acid and base. Alternatively, employ selective protecting groups for the carboxylic acid (e.g., tert-butyl esters) before introducing the Cbz group .
  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and quantify byproducts using GC-MS .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Issue : Discrepancies in solubility profiles across studies (e.g., polar vs. nonpolar solvents).
  • Approach :

Replicate experiments using standardized solvents (e.g., DMSO, ethanol, chloroform) under controlled temperatures.

Use dynamic light scattering (DLS) to detect aggregation in polar solvents .

Cross-reference with thermogravimetric analysis (TGA) to assess solvent retention .

Q. How can this compound be applied in designing matrix metalloproteinase (MMP) inhibitors?

  • Rationale : The compound’s alkyl chain and Cbz group enable integration into peptide-based inhibitors targeting MMP active sites .
  • Experimental Design :

  • Synthesize analogs with varying chain lengths (n = 9–12) and compare inhibitory activity via fluorometric assays.
  • Use molecular docking (e.g., AutoDock Vina) to model interactions between the alkyl chain and hydrophobic pockets in MMP-2/9 .

Methodological Challenges and Solutions

Q. How to address low yields in coupling reactions involving this compound?

  • Root Cause : Steric hindrance from the Cbz group or poor solubility in reaction media.
  • Optimization :

  • Use coupling agents like HATU or DCC with DMAP to enhance reactivity.
  • Switch to polar aprotic solvents (e.g., DMF) to improve solubility .
    • Validation : Compare yields via LC-MS and adjust reagent ratios iteratively .

Q. What analytical methods differentiate this compound from its deprotected analog?

  • Techniques :

  • X-ray Crystallography : Resolve the Cbz group’s spatial arrangement .
  • UV-Vis Spectroscopy : Detect absorbance at 260 nm (aromatic Cbz group) absent in the deprotected form .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.